Spiroxin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

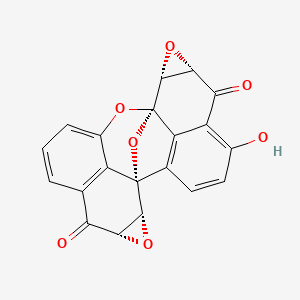

Spiroxin C, also known as this compound, is a useful research compound. Its molecular formula is C20H10O7 and its molecular weight is 362.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

-

Antitumor Activity :

- Spiroxin C has demonstrated potent cytotoxicity against various cancer cell lines. In particular, it has shown effectiveness against ovarian carcinoma in nude mice models, indicating its potential as an anticancer agent .

- The compound's mechanism of action is still under investigation, but it is believed to involve interactions with cellular components leading to apoptosis in cancer cells.

- Antibacterial Properties :

Synthetic Approaches

The total synthesis of this compound has been achieved through innovative synthetic strategies:

- The synthesis involves a series of reactions including oxidative desymmetrization and Suzuki-Miyaura cross-coupling techniques .

- Recent advancements have improved the efficiency of synthesizing this compound, making it more accessible for further research and development into therapeutic applications .

Applications in Research

- Medicinal Chemistry :

-

Drug Development :

- The unique structural characteristics of this compound make it a candidate for drug formulation, particularly in targeting specific pathways involved in tumor growth and bacterial resistance mechanisms.

- Biological Imaging :

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against ovarian carcinoma used nude mice models to evaluate tumor growth inhibition. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic agent .

Case Study 2: Synthesis and Biological Evaluation

The total synthesis of this compound was reported by Miyashita et al., detailing the synthetic route and subsequent biological evaluations that confirmed its cytotoxic effects against a panel of cancer cell lines. The study highlighted the importance of structural modifications to optimize biological activity .

Properties

Molecular Formula |

C20H10O7 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

(1S,2R,4S,12S,13R,15S)-18-hydroxy-3,11,14,22-tetraoxaoctacyclo[10.9.1.11,6.112,17.02,4.013,15.010,24.021,23]tetracosa-6(24),7,9,17,19,21(23)-hexaene-5,16-dione |

InChI |

InChI=1S/C20H10O7/c21-8-5-4-7-12-10(8)14(23)16-18(25-16)20(12)26-9-3-1-2-6-11(9)19(7,27-20)17-15(24-17)13(6)22/h1-5,15-18,21H/t15-,16-,17-,18-,19+,20+/m1/s1 |

InChI Key |

BDSQKHZPTKUTGL-YRYYUTHUSA-N |

Isomeric SMILES |

C1=CC2=C3C(=C1)O[C@@]45[C@H]6[C@H](O6)C(=O)C7=C(C=CC(=C74)[C@@]3(O5)[C@H]8[C@@H](C2=O)O8)O |

Canonical SMILES |

C1=CC2=C3C(=C1)OC45C6C(O6)C(=O)C7=C(C=CC(=C74)C3(O5)C8C(C2=O)O8)O |

Synonyms |

spiroxin C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.